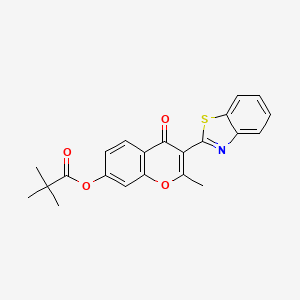

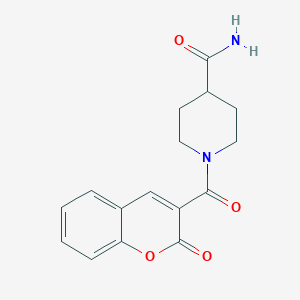

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Descripción general

Descripción

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as NFBT, is a novel small molecule drug candidate that has recently been the subject of scientific research. NFBT has been studied for its potential to be used as a therapeutic agent in a variety of diseases and conditions. NFBT is a member of the benzoxazole family of compounds, which are known to have a variety of biological activities. In particular, NFBT has been studied for its ability to act as an agonist of the G-protein coupled receptor, GPR119, which is involved in the regulation of glucose homeostasis.

Aplicaciones Científicas De Investigación

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential to be used as a therapeutic agent in a variety of diseases and conditions. In particular, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its ability to act as an agonist of the G-protein coupled receptor, GPR119, which is involved in the regulation of glucose homeostasis. In animal studies, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to reduce blood glucose levels, as well as decrease food intake and body weight. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mecanismo De Acción

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide acts as an agonist of the G-protein coupled receptor, GPR119. Upon binding to GPR119, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide activates the receptor, which leads to the activation of downstream signaling pathways. These downstream signaling pathways are involved in the regulation of glucose homeostasis, as well as the inhibition of inflammation and the inhibition of cancer cell growth. In addition, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.

Biochemical and Physiological Effects

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential to be used as a therapeutic agent in a variety of diseases and conditions. In animal studies, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to reduce blood glucose levels, as well as decrease food intake and body weight. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has also been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been shown to be effective at activating GPR119 and downstream signaling pathways, which makes it an ideal compound to study in laboratory experiments. The limitations of using N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in laboratory experiments include its short half-life and its lack of selectivity for GPR119. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has not been extensively studied in humans, so its safety and efficacy in humans is still unknown.

Direcciones Futuras

For research on N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide include further investigation of its mechanism of action, its potential to be used as a therapeutic agent in humans, and its potential to be used as an adjuvant therapy in combination with other drugs. Additionally, further studies are needed to investigate the potential of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide to be used as an anti-inflammatory and anti-cancer agent. Finally, further studies are needed to investigate the potential of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide to be used as a treatment for metabolic disorders, such as type 2 diabetes.

Métodos De Síntesis

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been synthesized using a variety of methods, including the Knoevenagel condensation and the Biginelli reaction. In the Knoevenagel condensation, 4-fluoro-3-nitrophenyl acetate is reacted with 2-oxo-2,3-dihydro-1,3-benzoxazol-3-ylpropanamide in the presence of a base, such as potassium carbonate. The Biginelli reaction involves the reaction of acetoacetate, urea, and aldehyde in the presence of a base, such as sodium carbonate. The Biginelli reaction is a more efficient method for the synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, as it requires fewer steps and produces higher yields.

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O5/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGYYQIWDDQPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180577 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862827-53-0 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862827-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417238.png)

![N-[4-({4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6417255.png)

![7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417266.png)

![1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417284.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6417292.png)

![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417303.png)

![methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate](/img/structure/B6417327.png)

![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6417340.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzene-1-sulfonamide](/img/structure/B6417344.png)